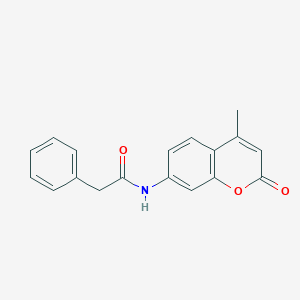

4-Methyl-7-(phenylacetamido)coumarin

Description

4-Methyl-7-(phenylacetamido)coumarin (CAS: 104145-34-8, molecular formula: C₁₈H₁₅NO₃, molecular weight: 293.325) is a coumarin derivative with a phenylacetamido substituent at the 7-position and a methyl group at the 4-position of the coumarin scaffold . Coumarins are renowned for their diverse biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory effects .

Properties

CAS No. |

104145-34-8 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |

InChI |

InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |

InChI Key |

UQUMDDZAFRUNFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |

Pictograms |

Irritant |

solubility |

1.1 [ug/mL] |

Synonyms |

4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among coumarin derivatives include substituents at the 4- and 7-positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Anticancer Activity

- 4-Methyl-7-(phenylacetamido)coumarin : Exhibits moderate cytotoxicity against cancer cell lines (IC₅₀ ~10–50 µM) due to its ability to intercalate DNA and inhibit topoisomerases .

- Schiff Base Derivatives (e.g., Compounds 20 and 24 in ) : Show superior selectivity (IC₅₀ ~10 µM) against cancer cells, attributed to the presence of formyl/acetyl groups at the 8-position and optimized hydrogen bonding .

- 7-(Heteroaryl)amino Coumarins: Synthesized via Buchwald-Hartwig amination, these derivatives demonstrate enhanced antitumor activity (IC₅₀ <5 µM) compared to phenylacetamido analogues .

Antimicrobial Activity

- 4-Methyl-7-(phenylacetamido)coumarin : Moderate antibacterial activity (MIC ~50–100 µg/mL) against Staphylococcus aureus and Escherichia coli .

- N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic Acid (Compound 10 in ): Exceptional water solubility and potency (MIC ~5 µg/mL) due to sulfonic acid and dichloro substituents .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but reduce solubility .

- Hydrophilic Substituents (e.g., SO₃H) : Improve water solubility and membrane permeability .

- Aromatic Rings (e.g., phenylacetamido) : Facilitate π-π interactions with enzyme active sites, boosting antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.